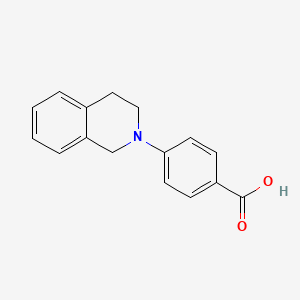

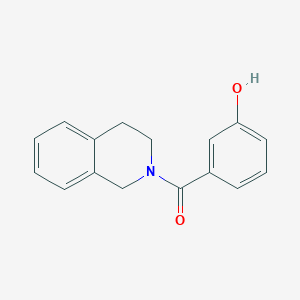

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid

Vue d'ensemble

Description

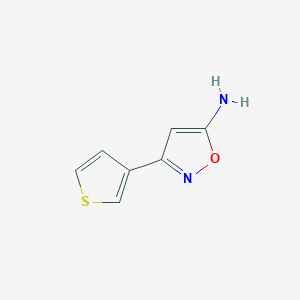

“4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” is a chemical compound with the molecular formula C16H15NO2 . It is an important structural motif of various natural products and therapeutic lead compounds . This compound has garnered significant attention in the scientific community due to its diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” and its derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis

The molecular structure of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” is characterized by a tetrahydroisoquinoline core and a benzoic acid moiety . The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in certain derivatives of this compound .Chemical Reactions Analysis

The chemical reactions involving “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” are primarily centered around its C(1)-functionalization . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Applications De Recherche Scientifique

Therapeutic Potential in Allergic Inflammation

SG-HQ2 , a synthetic analogue of gallic acid derived from modifying the functional groups of 3,4,5-trihydroxybenzoic acid, demonstrates significant inhibitory effects on mast cell-mediated allergic inflammation. It reduces histamine release and pro-inflammatory cytokines, suggesting its potential as a therapeutic candidate for allergic inflammatory diseases (Je et al., 2015).

Insights into Drug Metabolism

Research on SB-649868 , an orexin 1 and 2 receptor antagonist, provides detailed insights into the metabolism of benzofuran and isoquinoline derivatives. The study identifies the primary and minor metabolites, showcasing the extensive metabolic pathways these compounds undergo, highlighting the role of oxidation and rearrangement in their biotransformation (Renzulli et al., 2011).

Detoxification and Metabolite Profiling

A metabolomics study on benzoic acid detoxification through glycine conjugation offers insights into metabolic perturbations due to xenobiotic intervention. It reveals significant inter-individual variation in the detoxification process and suggests that glycine regeneration supports glycine homeostasis during detoxification, providing a foundation for understanding metabolic responses to benzoic acid and possibly related compounds (Irwin et al., 2016).

Anticancer Activity

Research on various tetrahydroisoquinoline derivatives, including ET-743 (Ecteinascidin 743) and amonafide , explores their anticancer activities. ET-743 shows promise in treating solid malignancies due to its unique mechanism of binding to DNA, while amonafide's studies in non-small-cell lung cancer and acute leukemia highlight the challenges and potential of these compounds in oncology. These studies underscore the complex interplay between dosage, toxicity, and therapeutic efficacy in the development of anticancer drugs (Ryan et al., 2001; Berger et al., 1991; O'brien et al., 1991).

Orientations Futures

The future directions in the research of “4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid” could involve the development of novel tetrahydroisoquinoline analogs with potent biological activity . Additionally, new and environmentally friendly methods for the synthesis of tetrahydroisoquinoline derivatives are on the rise .

Propriétés

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16(19)13-5-7-15(8-6-13)17-10-9-12-3-1-2-4-14(12)11-17/h1-8H,9-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBXNTONPUZECI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1517088.png)

![(2S)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1517092.png)

![6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid](/img/structure/B1517104.png)

![benzyl N-[(2S)-2-(methoxycarbonylamino)propyl]carbamate](/img/structure/B1517118.png)